Carcinine

説明

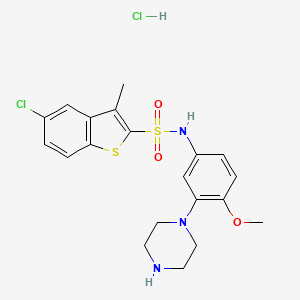

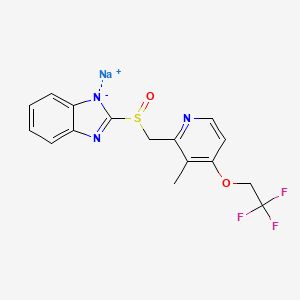

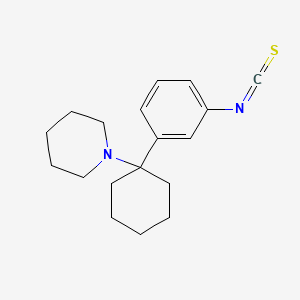

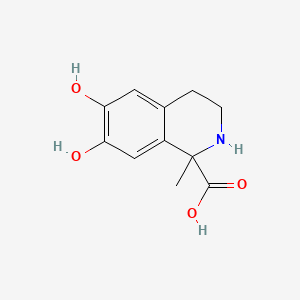

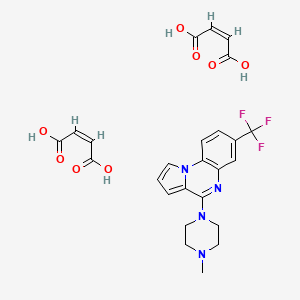

Carcinine, also known as β-alanyl histamine, is an imidazole-containing peptide derivative . It is composed of β-alanine and L-histamine . Carcinine was first discovered in crustaceans in 1975 and later found in some mammalian hearts . It has antioxidant and anti-glycation functions .

Synthesis Analysis

Carcinine is synthesized from β-alanine and histamine . The gene ebony is required for the synthesis of Carcinine in Drosophila . The gene tan is necessary for the hydrolysis of Carcinine .

Molecular Structure Analysis

The molecular structure of Carcinine consists of a β-alanyl residue and a histamine, which carries an imidazole ring . The molecular formula is C8H14N4O · 2HCl .

Chemical Reactions Analysis

Carcinine is known to form an adduct with 4-Hydroxynonenal (4-HNE), a toxic product of lipid oxidation . It can prevent and even reverse the adduction of retinal proteins by 4-HNE .

Physical And Chemical Properties Analysis

Carcinine is a white to beige powder . It is soluble in water, with a solubility of more than 15 mg/mL . The molecular weight is 255.14 .

科学的研究の応用

Dermal Density Improvement in Insulin Resistance

Carcinine supplementation has been studied for its effects on skin health, particularly in improving dermal density. A study involving menopausal women with insulin resistance reported positive outcomes when they took 300 mg of Carcinine orally and underwent radiofrequency sessions. This suggests Carcinine’s potential in dermatological applications related to aging and hormonal changes .

Neuroprotection and Retinal Health

Research has explored Carcinine’s neuroprotective properties, especially concerning retinal health. In experiments involving mice exposed to bright light, Carcinine was found to protect retinal structure, as assessed by optical coherence tomography and quantitative histology. This points to its use in preventing retinal damage and related visual impairments .

Antioxidant Activity and Lipid Oxidation Prevention

Carcinine exhibits antioxidant activity and is predicted to scavenge 4-hydroxynonenal (4-HNE), a toxic byproduct of lipid oxidation. This property is significant for its potential application in combating oxidative stress-related diseases and preserving cell health .

作用機序

Target of Action

Carcinine, also known as β-alanyl-histamine, is a natural imidazole-containing peptide derivative . It primarily targets the 4-hydroxynonenal (4-HNE) , a toxic product of lipid oxidation . It is also known to interact with the Carcinine Transporter (CarT) , which is essential for the histamine-carcinine cycle in Drosophila photoreceptor neurons .

Mode of Action

Carcinine’s interaction with its targets involves scavenging 4-HNE and forming an adduct with it . This process prevents and even reverses the adduction of retinal proteins by the toxic aldehyde . Carcinine is transported into photoreceptor neurons by CarT, contributing an essential step to the histamine-carcinine cycle .

Biochemical Pathways

Carcinine plays a crucial role in the histamine-carcinine cycle, which is vital for maintaining histamine homeostasis . It is involved in the recycling of histamine, a neurotransmitter, in Drosophila photoreceptor neurons . Carcinine also has antioxidant properties, scavenging reactive oxygen species (ROS) and alpha-beta unsaturated aldehydes created by peroxidation of fatty acid cell membranes during oxidative stress .

Pharmacokinetics

Studies have shown that carcinine can penetrate the eye globe and retinal cells after topical delivery in mouse eyes .

Result of Action

The molecular and cellular effects of Carcinine’s action include the prevention and reversal of the adduction of retinal proteins by 4-HNE . This action protects photoreceptor cells from oxidative damage . The loss of CarT in the fly photoreceptor, which is responsible for Carcinine transport, causes blindness .

Action Environment

One study found that carcinine supplementation increased dermal density in insulin-resistant menopausal women This suggests that Carcinine’s efficacy might be influenced by factors such as insulin resistance and hormonal changes

Safety and Hazards

Currently, there is no data available regarding the safety and hazards of Carcinine .

Relevant Papers

Several papers have been published on Carcinine. For instance, a study investigated Carcinine transport and the expression profile of transporter genes in human corneal epithelial cells . Another paper discussed the role of Carcinine in signaling at the Drosophila photoreceptor synapse .

特性

IUPAC Name |

3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c9-3-1-8(13)11-4-2-7-5-10-6-12-7/h5-6H,1-4,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRUJJLGVODXIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCNC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205421 | |

| Record name | Carcinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carcinine | |

CAS RN |

56897-53-1 | |

| Record name | Carcinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56897-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carcinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056897531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carcinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARCININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIV0W167TC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。